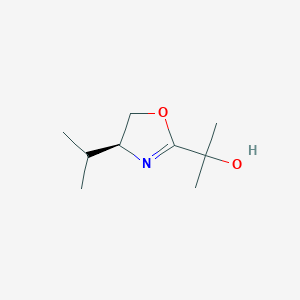
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA, and it has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied for its anti-tumor properties, particularly in the treatment of solid tumors. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. DMXAA has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, DMXAA has been studied for its anti-viral properties, as it has been shown to inhibit the replication of certain viruses.
Wirkmechanismus
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system. DMXAA has been shown to induce the production of cytokines, particularly tumor necrosis factor-alpha (TNF-alpha), which plays a key role in the anti-tumor activity of DMXAA. DMXAA has also been shown to activate the NF-kappaB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. DMXAA has also been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. Additionally, DMXAA has been shown to have anti-viral properties, as it has been shown to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMXAA is its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models, making it a promising candidate for further study. Additionally, DMXAA has been shown to have anti-inflammatory and anti-viral properties, which may have potential applications in the treatment of inflammatory diseases and viral infections.
One of the limitations of DMXAA is its potential toxicity. It has been shown to induce hypotension and vascular leakage in animal models, which may limit its clinical use. Additionally, DMXAA has been shown to have a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One direction is the development of analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the mechanism of action of DMXAA, particularly with regard to its activation of the immune system. Additionally, the potential applications of DMXAA in the treatment of inflammatory diseases and viral infections warrant further study.
Conclusion:
In conclusion, DMXAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties, and has shown promise as a potential therapeutic agent. Further study is needed to fully understand the mechanism of action of DMXAA and to develop analogs with improved pharmacokinetic properties and reduced toxicity.
Synthesemethoden
DMXAA can be synthesized through a multi-step process involving the reaction of 2-oxazoline with isobutyraldehyde followed by reduction with sodium borohydride. The resulting product is then subjected to a cyclization reaction with sulfuric acid to yield DMXAA.
Eigenschaften
CAS-Nummer |
155631-48-4 |
|---|---|
Produktname |
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-5-12-8(10-7)9(3,4)11/h6-7,11H,5H2,1-4H3/t7-/m1/s1 |
InChI-Schlüssel |
MSUGQGACPOZSJS-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)O |
SMILES |
CC(C)C1COC(=N1)C(C)(C)O |
Kanonische SMILES |
CC(C)C1COC(=N1)C(C)(C)O |
Synonyme |
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



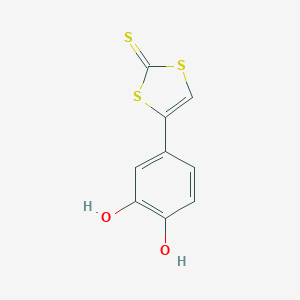
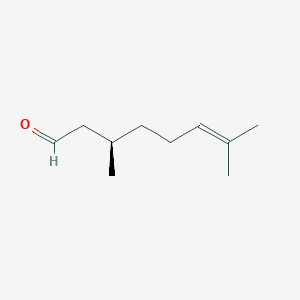
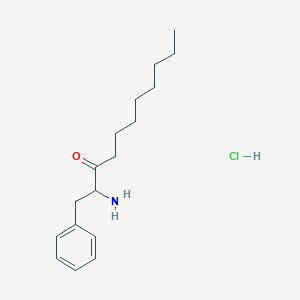
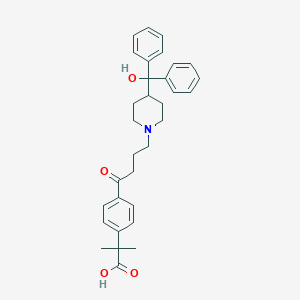
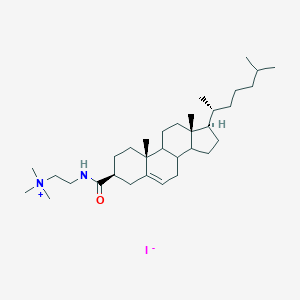
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
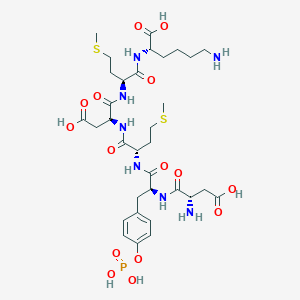
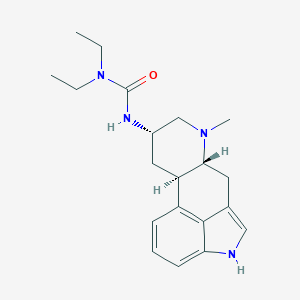
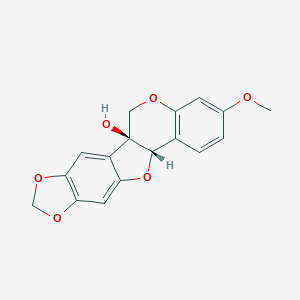
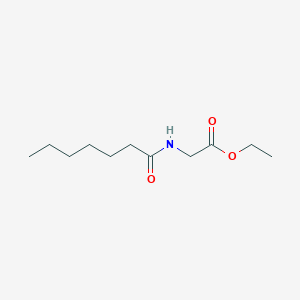
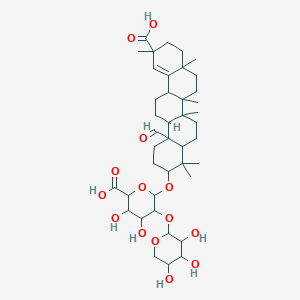
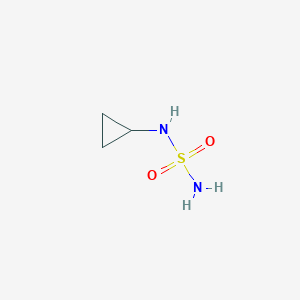
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)